4-Methyldibenzothiophene

Catalog No.
S1493014
CAS No.
7372-88-5
M.F
C13H10S
M. Wt
198.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyldibenzothiophene

CAS Number

7372-88-5

Product Name

4-Methyldibenzothiophene

IUPAC Name

4-methyldibenzothiophene

Molecular Formula

C13H10S

Molecular Weight

198.29 g/mol

InChI

InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3

InChI Key

NICUQYHIOMMFGV-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C3=CC=CC=C3S2

Synonyms

4-MDBT; 4-Methyldibenzo[b,d]thiophene;

Canonical SMILES

CC1=C2C3=CC=CC=C3SC2=CC=C1

Here are some areas of scientific research where 4-Methyldibenzothiophene is being studied:

Organic electronics

Researchers are investigating the potential of 4-MDBT for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The molecule's aromatic structure and conjugated π-electron system make it a promising candidate for these applications [, ].

Medicinal chemistry

Studies have explored the potential of 4-MDBT derivatives as therapeutic agents for various diseases. For example, some derivatives have shown activity against cancer cells and have been investigated for their potential use in cancer treatment [].

Material science

Researchers are exploring the use of 4-MDBT in the development of new materials with specific properties. For instance, studies have investigated its potential use as a precursor for the synthesis of porous materials with applications in gas storage and separation [].

4-Methyldibenzothiophene is an organic compound classified as a sulfur-containing polycyclic aromatic hydrocarbon. Its molecular formula is C₁₃H₁₀S, and it has a molecular weight of 198.28 g/mol. The compound consists of two fused benzene rings and a thiophene ring, with a methyl group attached to one of the benzene rings. This structural configuration contributes to its unique chemical properties and behavior in various chemical processes, particularly in the context of fuel desulfurization and environmental chemistry .

Currently, there is no scientific research readily available on the mechanism of action of 4-MDBT in biological systems.

Information on the safety hazards of 4-MDBT is limited. As with most organic compounds, it is advisable to handle it with care using appropriate personal protective equipment in a well-ventilated environment.

Limited Data

  • Specific data on hazards
, particularly oxidation and hydrodesulfurization.

  • Oxidation: The oxidation of 4-methyldibenzothiophene can be achieved using ferrate(VI), which converts it into corresponding sulfones under specific conditions, such as pH and solvent type. The reaction conditions significantly affect the removal efficiency of sulfur from thiophene-containing compounds .
  • Hydrodesulfurization: This process involves the catalytic removal of sulfur from 4-methyldibenzothiophene using hydrogen in the presence of catalysts such as cobalt-molybdenum on alumina. It is a crucial step in refining processes to produce cleaner fuels .
  • Substitution Reactions: 4-Methyldibenzothiophene can also participate in various substitution reactions, including succinoylation, acetylation, and nitration, yielding different derivatives that may have distinct properties and applications .

Several methods exist for synthesizing 4-methyldibenzothiophene:

  • Friedel-Crafts Alkylation: This traditional method involves the alkylation of dibenzothiophene with methyl groups using aluminum chloride as a catalyst. The reaction conditions must be carefully controlled to avoid polysubstitution.
  • Oxidative Desulfurization: Recent advancements in catalytic processes have introduced oxidative desulfurization methods that utilize metal oxide-based catalysts for the effective removal of sulfur from hydrocarbons containing 4-methyldibenzothiophene .
  • Chemical Vapor Deposition: This method allows for the deposition of thin films containing 4-methyldibenzothiophene on substrates, which can be useful for studying its properties in various applications.

4-Methyldibenzothiophene has several applications primarily related to its role in fuel chemistry:

  • Desulfurization Processes: It is a significant target compound in desulfurization processes due to its refractory nature and presence in crude oil and petroleum products. Efficient removal of such compounds is critical for meeting environmental regulations concerning sulfur emissions .
  • Research and Development: The compound serves as a model compound for studying the behavior of sulfur-containing polycyclic aromatic hydrocarbons in various

Interaction studies involving 4-methyldibenzothiophene focus on its reactivity with various oxidizing agents and catalysts:

  • Reactivity with Ferrate(VI): Studies have shown that 4-methyldibenzothiophene reacts efficiently with ferrate(VI) under optimized conditions, leading to significant sulfur removal from liquid fuels .
  • Catalytic Hydrodesulfurization: Interaction with cobalt-molybdenum catalysts during hydrodesulfurization reveals insights into the reaction mechanisms and kinetics involved in sulfur removal from complex hydrocarbon mixtures .

Several compounds share structural similarities with 4-methyldibenzothiophene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
BenzothiopheneC₈H₆SBasic structure; simpler than dibenzothiophenes
DibenzothiopheneC₁₂H₈SContains two fused thiophene rings; more complex
4,6-DimethyldibenzothiopheneC₁₄H₁₂STwo methyl groups increase steric hindrance
3-MethylbenzothiopheneC₉H₈SOne methyl group; less steric hindrance
Dibenzothiophene SulfoneC₁₂H₈O₂SOxidized form; used for comparison in oxidation studies

Uniqueness

The uniqueness of 4-methyldibenzothiophene lies in its specific methyl substitution pattern which affects its reactivity profile compared to other similar compounds. This substitution results in distinct steric effects that influence both its chemical behavior during catalytic processes and its potential biological interactions.

Classical Synthesis Approaches

Classical methods for synthesizing 4-methyldibenzothiophene often rely on electrophilic aromatic substitution and Friedel-Crafts alkylation. The parent compound, dibenzothiophene, is typically synthesized via the reaction of biphenyl with sulfur dichloride ($$ \text{SCl}2 $$) in the presence of a Lewis acid such as aluminum chloride ($$ \text{AlCl}3 $$) [2]. For MDBT, this approach is modified to introduce the methyl group at the 4-position.

One classical route involves the direct methylation of dibenzothiophene using methylating agents like methyl iodide ($$ \text{CH}_3\text{I} $$) under Friedel-Crafts conditions. However, this method suffers from poor regioselectivity, as methylation can occur at multiple positions (e.g., 1-, 2-, 3-, or 4-positions) depending on reaction conditions [2] [4]. To enhance selectivity, directing groups or steric hindrance strategies are employed. For example, sulfonation of dibenzothiophene at the 4-position followed by desulfurization and methylation has been reported, though this multi-step process reduces overall yield [7].

Modern Synthetic Strategies

Recent advances in transition-metal catalysis have revolutionized the synthesis of MDBT. Palladium-catalyzed dual C–H functionalization of diaryl sulfides offers a streamlined route to dibenzothiophenes. In one protocol, diaryl sulfides undergo oxidative dehydrogenative cyclization in the presence of a palladium catalyst and oxidant, forming the dibenzothiophene core with moderate to good yields [5]. For MDBT, this method can be adapted by starting with 4-methyl-substituted diaryl sulfides.

Microwave-assisted Suzuki coupling has also emerged as a powerful tool. For instance, 2,6-dibromoaniline can be coupled with methyl-substituted phenylboronic acids to form biphenyl intermediates, which are subsequently cyclized via thiolation and base-induced intramolecular substitution [6]. This approach allows precise control over substituent placement, enabling the synthesis of 4-methyl derivatives with minimal byproducts.

Selective Functionalization of MDBT

Selective functionalization of MDBT focuses on modifying the methyl group or introducing additional substituents while retaining the thiophene core. Lithiation reactions using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) selectively deprotonate the 4-position adjacent to the methyl group [7]. Subsequent quenching with electrophiles such as iodine ($$ \text{I}_2 $$) or trimethylsilyl chloride ($$ \text{TMSC1} $$) yields 4-iodo- or 4-trimethylsilyl-MDBT derivatives (Figure 1) [7]:

$$
\text{MDBT} + \text{TMSC1} \xrightarrow{\text{Li}} \text{4-TMS-MDBT} + \text{LiCl}
$$

Oxidation of the thiophene sulfur to sulfoxide or sulfone alters electronic properties, shifting substitution preferences. For example, sulfone derivatives undergo electrophilic substitution at the meta position relative to the sulfone group, enabling the synthesis of 1-methyl or 3-methyl isomers [2] [5].

Alternative Synthetic Pathways via Metalation

Directed metalation strategies exploit the inherent reactivity of MDBT’s aromatic system. Double lithiation at the 4- and 6-positions using excess n-BuLi/TMEDA generates a dilithiated intermediate, which reacts with 1,2-diiodoethane to form 4,6-diiodo-MDBT [7]. This intermediate serves as a versatile precursor for cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to install diverse substituents.

Additionally, halogenation of MDBT using benzyltrimethylammonium tribromide ($$ \text{BTMABr}_3 $$) selectively brominates the 3-position, offering access to 3-bromo-4-methyl-DBT. This regioisomer is valuable for further functionalization, as bromine can be replaced via nucleophilic aromatic substitution or cross-coupling [7].

Synthesis of 2-Substituted MDBT Derivatives

Introducing substituents at the 2-position of MDBT requires careful design due to steric and electronic challenges. One approach involves the Pd-catalyzed coupling of 2-lithio-MDBT with aryl halides. For example, treatment of 4-methyl-DBT with n-BuLi generates a lithiated species at the 2-position, which reacts with iodomethane ($$ \text{CH}_3\text{I} $$) to yield 2-methyl-4-methyl-DBT [7].

Alternatively, Ullmann-type coupling of 2-bromo-MDBT with copper catalysts facilitates the introduction of aryl or alkyl groups. This method has been utilized to synthesize 2-methoxy-4-methyl-DBT, a compound with potential applications in materials science [6].

Physical Description

Solid

XLogP3

4.6

Melting Point

66.5°C

Other CAS

31317-07-4
7372-88-5

Wikipedia

Dibenzothiophene, 4-methyl-

Dates

Last modified: 08-15-2023

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